2-(4-bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide
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Overview
Description
2-(4-bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide is an organic compound that features a bromophenyl group attached to an acetamide moiety, which is further linked to a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide typically involves a multi-step process:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromoaniline, undergoes acylation with acetic anhydride to form 4-bromoacetanilide.
Introduction of the Pyrimidinyl Group: The 4-bromoacetanilide is then reacted with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate to introduce the ethylamine linkage.
Cyclization to Form the Pyrimidinone Ring: The resulting intermediate is cyclized with urea under acidic conditions to form the pyrimidinone ring, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the existing ones.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amine or alcohol derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-(4-bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Material Science: It is explored for its potential use in the synthesis of novel polymers and materials with specific electronic or optical properties.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways.
Pathways Involved: The interaction with molecular targets can lead to downstream effects such as the inhibition of pro-inflammatory cytokine production or modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide
- 2-(4-fluorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide
- 2-(4-methylphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide
Uniqueness
- Bromine Substitution : The presence of the bromine atom in 2-(4-bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets.
- Comparative Reactivity : Compared to its chloro, fluoro, and methyl analogs, the bromine-substituted compound may exhibit different reactivity patterns in substitution and other chemical reactions.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[2-(2-oxopyrimidin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c15-12-4-2-11(3-5-12)10-13(19)16-7-9-18-8-1-6-17-14(18)20/h1-6,8H,7,9-10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUSANDKSNXBPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)CCNC(=O)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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